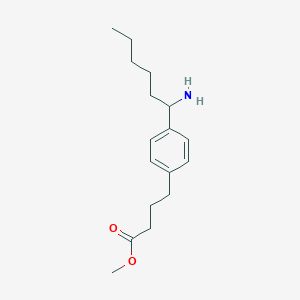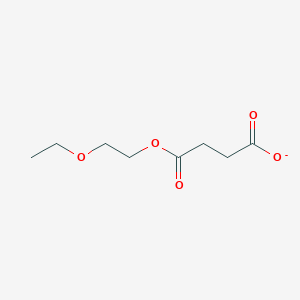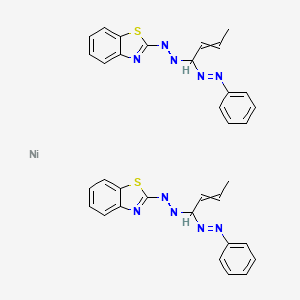
Methyl 6-ethyl-4-oxooct-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-ethyl-4-oxooct-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a methyl group, an ethyl group, and a keto group on an octenoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-ethyl-4-oxooct-2-enoate can be synthesized through various methods. One common approach involves the esterification of 6-ethyl-4-oxooct-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-ethyl-4-oxooct-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 6-ethyl-4-oxooct-2-enoic acid and methanol.
Reduction: Reduction of the keto group can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 6-ethyl-4-oxooct-2-enoic acid and methanol.
Reduction: 6-ethyl-4-hydroxyoct-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-ethyl-4-oxooct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 6-ethyl-4-oxooct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The keto group can also be reduced or substituted, leading to different biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-6-octenoate: Similar structure but with different positioning of the keto group.
Ethyl 4-oxooct-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 6-ethyl-4-oxooct-2-enoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
162218-88-4 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
methyl 6-ethyl-4-oxooct-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-9(5-2)8-10(12)6-7-11(13)14-3/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
CDAVAMNTBZXYFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(=O)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)


![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)






![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)


